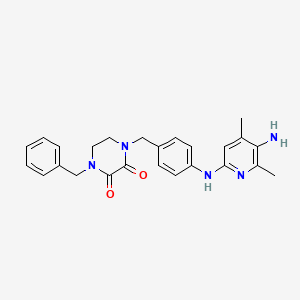
1,4-Bis(2-hydroxypropoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-hydroxypropoxy)naphthalene is an organic compound derived from naphthalene It is characterized by the presence of two hydroxypropoxy groups attached to the 1 and 4 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(2-hydroxypropoxy)naphthalene can be synthesized through the reaction of naphthalene with propylene oxide in the presence of a catalyst. The reaction typically involves the following steps:
Naphthalene Activation: Naphthalene is first activated by a suitable catalyst, such as an acid or base.
Reaction with Propylene Oxide: The activated naphthalene is then reacted with propylene oxide under controlled temperature and pressure conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(2-hydroxypropoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-hydroxypropoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-hydroxypropoxy)naphthalene involves its interaction with various molecular targets and pathways. The hydroxypropoxy groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The naphthalene ring can undergo electrophilic aromatic substitution, leading to the formation of biologically active derivatives.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2-hydroxyethoxy)naphthalene: Similar structure but with ethoxy groups instead of propoxy groups.
1,4-Bis(2-hydroxypropoxy)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: 1,4-Bis(2-hydroxypropoxy)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The hydroxypropoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73826-01-4 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
1-[4-(2-hydroxypropoxy)naphthalen-1-yl]oxypropan-2-ol |
InChI |
InChI=1S/C16H20O4/c1-11(17)9-19-15-7-8-16(20-10-12(2)18)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3 |
InChI-Schlüssel |
HCFOKLZURRLZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=C(C2=CC=CC=C21)OCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



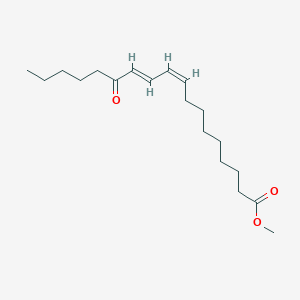
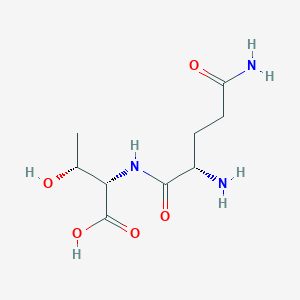
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

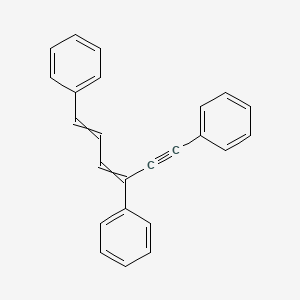
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
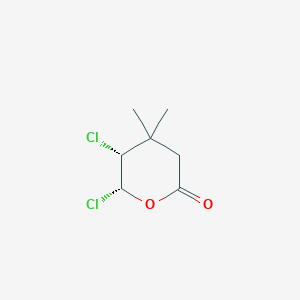
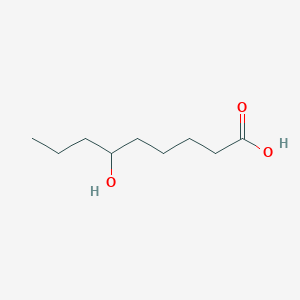


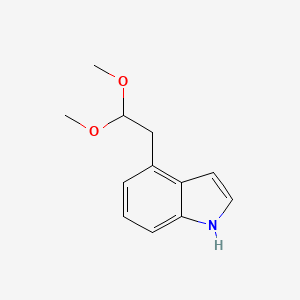
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
